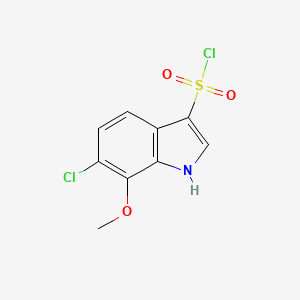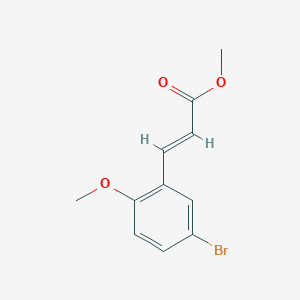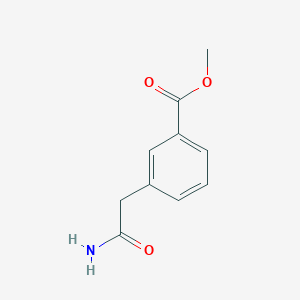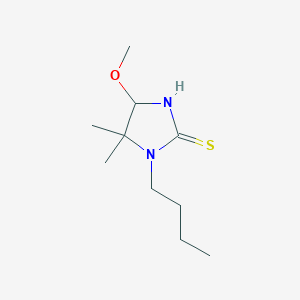![molecular formula C7H9BN2O3 B13993540 [4-(Carbamoylamino)phenyl]boronic acid CAS No. 102169-43-7](/img/structure/B13993540.png)
[4-(Carbamoylamino)phenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Carbamoylamino)phenyl]boronic acid: is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Carbamoylamino)phenyl]boronic acid typically involves the reaction of 4-aminophenylboronic acid with urea under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [4-(Carbamoylamino)phenyl]boronic acid can undergo oxidation reactions, where the boron atom is oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: [4-(Carbamoylamino)phenyl]boronic acid is used as a catalyst in various organic reactions, including cross-coupling reactions.
Sensing: The compound is employed in the development of sensors for detecting sugars and other biomolecules.
Biology:
Enzyme Inhibition: It acts as an inhibitor for certain enzymes, making it useful in biochemical research.
Protein Labeling: The compound can be used to label proteins for various analytical techniques.
Medicine:
Drug Development: this compound is explored for its potential as a therapeutic agent in treating diseases such as cancer and diabetes.
Industry:
Material Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of [4-(Carbamoylamino)phenyl]boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological activity. This interaction can inhibit enzyme activity or alter the function of proteins, leading to various biological effects.
Comparación Con Compuestos Similares
- Phenylboronic acid
- 4-Carboxyphenylboronic acid
- 4-Methoxyphenylboronic acid
Comparison:
- Phenylboronic acid: While phenylboronic acid is a simpler compound, [4-(Carbamoylamino)phenyl]boronic acid has additional functional groups that enhance its reactivity and specificity.
- 4-Carboxyphenylboronic acid: This compound has a carboxyl group instead of a carbamoylamino group, which affects its solubility and reactivity.
- 4-Methoxyphenylboronic acid: The presence of a methoxy group in this compound alters its electronic properties compared to this compound.
Propiedades
Número CAS |
102169-43-7 |
|---|---|
Fórmula molecular |
C7H9BN2O3 |
Peso molecular |
179.97 g/mol |
Nombre IUPAC |
[4-(carbamoylamino)phenyl]boronic acid |
InChI |
InChI=1S/C7H9BN2O3/c9-7(11)10-6-3-1-5(2-4-6)8(12)13/h1-4,12-13H,(H3,9,10,11) |
Clave InChI |
FGZMBFMSWMKKBJ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)NC(=O)N)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[4-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)phenyl]phenyl]-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B13993461.png)


![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-sulfamoylbenzamide](/img/structure/B13993475.png)

![1-[2-[4-(Aminomethyl)phenyl]-5-tert-butylpyrazol-3-yl]-3-naphthalen-1-ylurea](/img/structure/B13993489.png)

![2,6,10-Trihydroxy-4-methoxybenzo[pqr]tetraphene-5,12-dione](/img/structure/B13993493.png)

![6-chloro-3-[(1E)-2-nitroethenyl]-1H-indole](/img/structure/B13993501.png)


![2-ethoxy-2-methyl-5-(trityloxymethyl)-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol](/img/structure/B13993520.png)
![1-[2-(Pent-4-yn-1-yloxy)-5-fluorophenyl]ethanone](/img/structure/B13993524.png)
